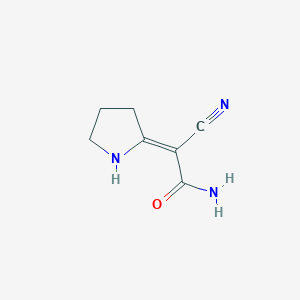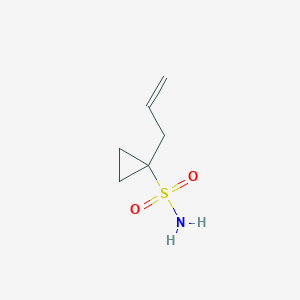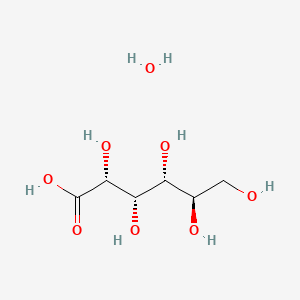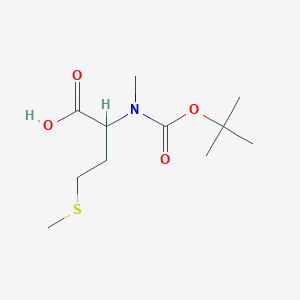![molecular formula C19H19NO4 B3149267 Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate CAS No. 669058-18-8](/img/structure/B3149267.png)
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate
Overview
Description
Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate: is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides .
Mechanism of Action
Target of Action
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate is a derivative of the amino acid alanine . Amino acids are fundamental building blocks of proteins, which play crucial roles in numerous biological processes.
Biochemical Pathways
Amino acids and their derivatives can influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate typically involves the reaction of 9-fluorenylmethyl chloroformate with an amino acid derivative . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Produces the corresponding carboxylic acid.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate is widely used in scientific research, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWFJOOIDGEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)




![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro-](/img/structure/B3149264.png)






